2,3-Dihydrotetraphen-4(1H)-one
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Overview
Description
2,3-Dihydrotetraphen-4(1H)-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a tetraphenyl ring system with a dihydro functionality, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrotetraphen-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrotetraphen-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetraphenylquinone, while reduction could produce tetraphenylmethanol.
Scientific Research Applications
2,3-Dihydrotetraphen-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dihydrotetraphen-4(1H)-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-pyran: Similar in structure but lacks the tetraphenyl ring system.
Tetraphenylmethane: Contains the tetraphenyl ring system but lacks the dihydro functionality.
Uniqueness
2,3-Dihydrotetraphen-4(1H)-one is unique due to its combination of a tetraphenyl ring system and a dihydro functionality, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications that require specific reactivity and stability.
Properties
CAS No. |
38393-90-7 |
---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[a]anthracen-4-one |
InChI |
InChI=1S/C18H14O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-2,4-5,8-11H,3,6-7H2 |
InChI Key |
YOMOSCDQUZIDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(=O)C1 |
Origin of Product |
United States |
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